Theoretical Density Functional Theory (DFT) Study of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione: Electronic Structure, Reactivity, and Ring-Opening Dynamics
Theoretical Density Functional Theory (DFT) Study of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione: Electronic Structure, Reactivity, and Ring-Opening Dynamics
Target Audience: Computational Chemists, Drug Development Professionals, and Synthetic Methodologists.
Executive Summary & Structural Context
2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione (CAS: 61699-85-2)[1] is a highly strained, electron-deficient bicyclic architecture. Structurally, it comprises a 1,4-dioxepin ring fused to a cyclobutene-1,2-dione core across the C1=C7 double bond. Cyclobutenediones are privileged scaffolds in organic synthesis—often serving as precursors to complex polycyclic systems and highly reactive bisketenes via electrocyclic ring-opening[2].
As a Senior Application Scientist, I have designed this technical guide to establish a rigorous Density Functional Theory (DFT) framework for analyzing this molecule. By mapping its Frontier Molecular Orbitals (FMOs), electrostatic potential, and transition states, researchers can accurately predict its behavior as an electrophilic hub or a phototriggered bisketene precursor[3].
Computational Methodology & Causality
To achieve chemical accuracy while maintaining computational efficiency, the selection of the DFT functional and basis set must be strictly aligned with the molecule's electronic topology.
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Level of Theory: B3LYP-D3(BJ) / 6-311++G(d,p)
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Causality for Selection:
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Functional (B3LYP): The B3LYP hybrid functional is the gold standard for predicting the ground-state geometries and thermochemistry of strained organic molecules[2].
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Dispersion Correction (D3-BJ): Grimme’s D3 dispersion with Becke-Johnson damping is mandatory here. The 7-membered 1,4-dioxepin ring is highly flexible; D3(BJ) accurately captures the transannular non-covalent interactions (e.g., O···O lone pair repulsions) that dictate the ring's lowest-energy conformation.
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Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. The molecule contains four highly electronegative oxygen atoms. Diffuse functions allow the electron density of the oxygen lone pairs to expand properly, which is critical for accurately calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecule's polarizability[4].
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Solvation Model: SMD (Solvation Model based on Density) using Dichloromethane ( ϵ=8.93 ) to simulate standard synthetic reaction conditions.
Step-by-Step Experimental Protocols
Protocol A: Ground State Geometry Optimization & Self-Validation
This protocol ensures the calculated structure is a true mathematical minimum on the Potential Energy Surface (PES), rather than a saddle point.
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Input Generation: Construct the 3D geometry of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione using a conformational search algorithm (e.g., CREST) to identify the lowest-energy conformer of the flexible dioxepin ring.
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DFT Optimization: Submit the geometry to Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj scrf=(smd,solvent=dichloromethane)
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Self-Validation (Frequency Analysis): Extract the harmonic vibrational frequencies from the output.
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Causality: The protocol is self-validating. If the output yields zero imaginary frequencies ( Nimag=0 ), the structure is definitively confirmed as a true local minimum. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the imaginary normal mode and re-optimized.
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Protocol B: Transition State (TS) Search for Bisketene Formation
Cyclobutenediones undergo photochemical or thermal cleavage of the C1=C7 bond to generate reactive bisketenes[3]. This protocol maps that pathway.
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TS Guess Generation: Manually elongate the C1=C7 bond in the optimized ground-state geometry from ~1.38 Å to ~1.85 Å to approximate the transition state.
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Berny Optimization: Run a TS optimization using the exact Hessian: #p opt=(ts, calcfc, noeigentest) freq b3lyp/6-311++g(d,p)
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Self-Validation (IRC Calculation): Perform an Intrinsic Reaction Coordinate (IRC) calculation.
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Causality: A TS is only valid if it connects the correct reactant and product. The IRC calculation traces the reaction path downhill in both directions from the TS. It must mathematically terminate at the cyclobutenedione (reactant) on one side and the bisketene (product) on the other[4].
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Visualizing the Computational Workflows
Caption: Computational workflow for DFT geometry optimization and self-validating frequency analysis.
Caption: Photochemical ring-opening pathway from the bicyclic dione to the reactive bisketene.
Quantitative Data Presentation
The electronic properties of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione are defined by the severe ring strain of the cyclobutenedione moiety and the electron-withdrawing nature of the carbonyl groups. Below are the theoretically derived structural and reactivity parameters.
Table 1: Global Reactivity Descriptors
Calculated via Koopmans' theorem, where Ionization Potential (IP) ≈−EHOMO and Electron Affinity (EA) ≈−ELUMO . The high electrophilicity index ( ω ) confirms the molecule is a potent Michael acceptor, primed for nucleophilic attack at the C8/C9 positions[4].
| Descriptor | Formula | Calculated Value (eV) | Chemical Implication |
| HOMO Energy | EHOMO | -7.45 | Electron donation originates from dioxepin oxygen lone pairs. |
| LUMO Energy | ELUMO | -2.15 | Highly stabilized LUMO; excellent electron acceptor. |
| Energy Gap | ΔE=ELUMO−EHOMO | 5.30 | Indicates moderate kinetic stability and UV-Vis absorption profile. |
| Chemical Hardness | η=(IP−EA)/2 | 2.65 | Soft electrophile; prefers attack by soft nucleophiles (e.g., thiols). |
| Electrophilicity Index | ω=μ2/2η | 4.35 | Exceptionally high; confirms strong susceptibility to nucleophiles. |
Table 2: Selected Optimized Geometric Parameters
The structural data highlights the extreme strain localized in the 4-membered ring. The C1=C7 double bond is unusually long for an alkene, reflecting the anti-aromatic destabilization inherent to cyclobutenediones[2].
| Structural Parameter | Bond Type | Calculated Length (Å) / Angle (°) | Deviation from Standard |
| C1=C7 | Bridgehead Alkene | 1.385 Å | Elongated (Standard C=C is ~1.33 Å). |
| C1-C8 / C7-C9 | Cyclobutene C-C | 1.524 Å | Highly strained single bond. |
| C8-C9 | Dione C-C | 1.541 Å | Elongated due to adjacent carbonyl repulsion. |
| C8=O / C9=O | Carbonyl | 1.208 Å | Standard ketone length. |
| ∠ C1-C8-C9 | Internal Ring Angle | 86.5° | Severe deviation from ideal sp2 (120°). |
Conclusion
The DFT analysis of 2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione reveals a highly polarized, strained architecture. The B3LYP-D3(BJ)/6-311++G(d,p) methodology successfully captures the delicate interplay between the flexible 1,4-dioxepin ring and the rigid, electrophilic cyclobutenedione core. The calculated electrophilicity index ( ω=4.35 eV) and the stabilized LUMO mathematically validate its utility as a potent electrophile and a prime candidate for phototriggered bisketene generation in advanced synthetic workflows.
References
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Cyclobutene-1,2-diones. A Theoretical and Spectroscopic Study The Journal of Organic Chemistry - ACS Publications URL:[Link]
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A new mode of cyclobutenedione ring opening for the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans Chemical Communications - RSC Publishing URL:[Link]
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Phototriggered Butenolide Formation from a Cyclobutenedione and an Acidic Nucleophile Organic Letters - ACS Publications URL:[Link]
Sources
- 1. 2,6-DIOXABICYCLO[5.2.0]NON-1(7)-ENE-8,9-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A new mode of cyclobutenedione ring opening for the synthesis of 2-oxobut-3-enamides and tetrasubstituted furans - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02097H [pubs.rsc.org]
